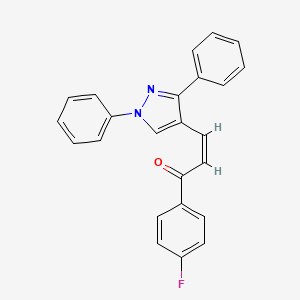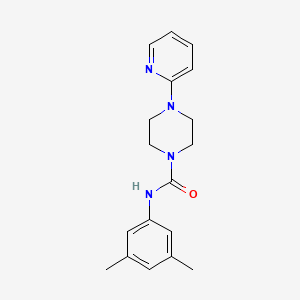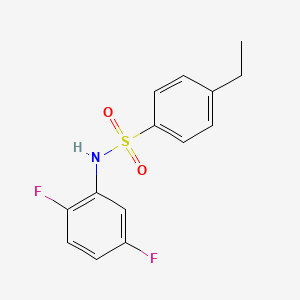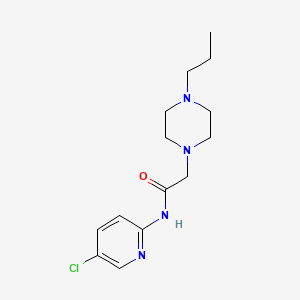![molecular formula C22H19BrClNO4 B5275109 5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one CAS No. 618074-48-9](/img/structure/B5275109.png)
5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound. It features a pyrrolidinone core with various substituents, including bromophenyl, chlorobenzoyl, and oxolan-2-ylmethyl groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyrrolidinone Core: This might involve the cyclization of a suitable precursor, such as an amino acid derivative or a diketone.
Introduction of the Bromophenyl Group: This could be achieved through a bromination reaction using bromine or a brominating agent.
Attachment of the Chlorobenzoyl Group: This step might involve an acylation reaction using 4-chlorobenzoyl chloride in the presence of a base.
Addition of the Oxolan-2-ylmethyl Group: This could be done through an alkylation reaction using an oxolan-2-ylmethyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The bromophenyl and chlorobenzoyl groups could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
It might be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
The compound could serve as a lead compound in drug discovery, with modifications leading to the development of new therapeutic agents.
Industry
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. Detailed studies involving molecular docking, enzyme assays, and cellular studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-4-benzoyl-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 5-(3-chlorophenyl)-4-(4-bromobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The presence of both bromophenyl and chlorobenzoyl groups might confer unique biological activities or chemical reactivity compared to similar compounds. The specific arrangement of substituents could also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Properties
CAS No. |
618074-48-9 |
|---|---|
Molecular Formula |
C22H19BrClNO4 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
(4Z)-5-(3-bromophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H19BrClNO4/c23-15-4-1-3-14(11-15)19-18(20(26)13-6-8-16(24)9-7-13)21(27)22(28)25(19)12-17-5-2-10-29-17/h1,3-4,6-9,11,17,19,26H,2,5,10,12H2/b20-18- |
InChI Key |
NCVOOBQRDWRMBZ-ZZEZOPTASA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC(=CC=C4)Br |
SMILES |
C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2E,4E)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-3-bromobenzamide](/img/structure/B5275039.png)
![(3,4-dimethoxyphenyl)[1-(5-ethyl-2-methylpyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5275047.png)


![1-[2-(3-Chlorophenyl)ethyl]-3-(4-fluorophenyl)urea](/img/structure/B5275060.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate](/img/structure/B5275072.png)

![2-(2,5-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B5275097.png)
![[(2R,3R,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(3-methylfuran-2-yl)methanone](/img/structure/B5275115.png)
![N-cyclopropyl-2-methyl-7-[3-(1H-tetrazol-1-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5275120.png)
![5-amino-3-[(Z)-1-cyano-2-(3-nitrophenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B5275123.png)
![N-{1-[1-(2-methylalanyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide hydrochloride](/img/structure/B5275130.png)
![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5275132.png)
